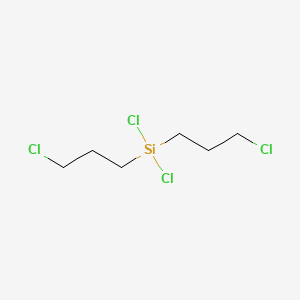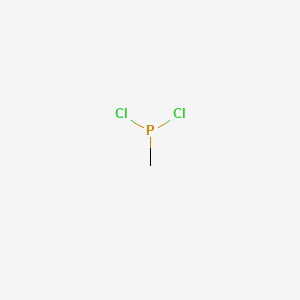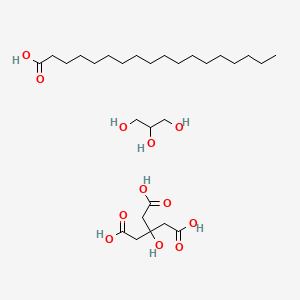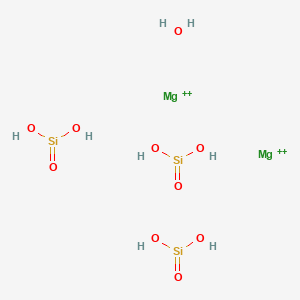
1,4-Dioxin, 2,3-dihydro-
説明
“1,4-Dioxin, 2,3-dihydro-” is a heterocyclic, organic compound with the chemical formula C4H6O2 . It is also known by other names such as p-Dioxin, 2,3-dihydro- .
Synthesis Analysis
The synthesis of “1,4-Dioxin, 2,3-dihydro-” has been reported in several studies. For instance, steroidal 17α-2,3-dihydro-1,4-dioxin-6-yl)-17β-ols of type (2), which are readily available from 17-oxo steroids and 2 3-dihydro-1,4-dioxine, are easily converted into 21-hydroxy-20-oxo steroids .
Molecular Structure Analysis
The molecular structure of “1,4-Dioxin, 2,3-dihydro-” consists of four carbon atoms and six hydrogen atoms, forming a cyclic structure with two oxygen atoms .
Chemical Reactions Analysis
In the context of organic synthesis, “1,4-Dioxin, 2,3-dihydro-” has been used in the preparation of biologically active side-chains from 17-oxosteroids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dioxin, 2,3-dihydro-” include a molecular weight of 86.0892 . The compound has a boiling point of 94.1ºC .
科学的研究の応用
Organic Chemistry
1,4-Dioxin, 2,3-dihydro- is a chemical compound with the formula C4H6O2 . It has been used in various chemical reactions and studies .
Application
It has been used in the synthesis of new substituted 2,3-Dihydro-1,4-dioxin-2-ones .
Method of Application
3-Alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones reacted with acetyl chloride in the presence of zinc (II) chloride to give 5-acetyl-3-alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones . Oxidation of the latter with hydrogen peroxide in formic acid, followed by treatment with magnesium bromide, afforded 3-alkyl-6-methyl-1,4-dioxane-2,5-diones .
Results
The reaction resulted in the formation of 3-alkyl-6-methyl-1,4-dioxane-2,5-diones .
Biodegradation of Dioxins
1,4-Dioxin, 2,3-dihydro- is involved in the biodegradation of dioxins .
Application
This compound is used in the study of aerobic bacterial transformation and biodegradation of dioxins .
Method of Application
The bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways .
Results
Efforts have been made to harness this fundamental knowledge to clean up dioxin-polluted soils .
Synthesis of 2,3-Dihydro-1,4-benzoxathiine Derivatives
1,4-Dioxin, 2,3-dihydro- is used in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives .
Application
2,3-Dihydrobenzoxathiine derivatives are a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds .
Method of Application
These compounds have been used as anticancer agents, artificial sweeteners, estrogenic agent, antioxidant, serotonin (5-HT 2C) inhibitor, and antimycotic agent .
Results
The synthesis of these compounds has received considerable attention in chemical, agrochemical, medicinal, and pharmaceutical research .
Thermophysical Property Data Collection
1,4-Dioxin, 2,3-dihydro- is used in the collection of critically evaluated thermophysical property data for pure compounds .
Application
This compound is used in dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
Method of Application
The data is collected through dynamic data analysis .
Results
The data collected is used to understand the thermophysical properties of the compound .
Dioxin Bioremediation
1,4-Dioxin, 2,3-dihydro- is used in the study of dioxin bioremediation .
Application
This compound is used in the study of carbazole-degrading bacteria for dioxin bioremediation .
Method of Application
Carbazole-degrading bacteria have been demonstrated to have the ability to degrade dioxins .
Results
The introduction of carbazole-degrading bacteria into dioxin-contaminated model soil resulted in the degradation of a significant amount of dioxins .
特性
IUPAC Name |
2,3-dihydro-1,4-dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-6-4-3-5-1/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZVCIIORGCREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Record name | 1,4-Dioxene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/1,4-Dioxene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074714 | |
| Record name | 1,4-Dioxene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxin, 2,3-dihydro- | |
CAS RN |
543-75-9 | |
| Record name | Dioxene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dioxene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, 2,3-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dioxene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-dioxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964XEE4JQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)











![3H-Dibenz[f,ij]isoquinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]-](/img/structure/B1584971.png)
